2-Chloro-3-(2-oxo-2-phenylethyl)quinazolin-4(3H)-one
Description
Properties
CAS No. |
62481-12-3 |
|---|---|
Molecular Formula |
C16H11ClN2O2 |
Molecular Weight |
298.72 g/mol |
IUPAC Name |
2-chloro-3-phenacylquinazolin-4-one |
InChI |
InChI=1S/C16H11ClN2O2/c17-16-18-13-9-5-4-8-12(13)15(21)19(16)10-14(20)11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
KSQXSUGTQUZGIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)C3=CC=CC=C3N=C2Cl |
Origin of Product |
United States |
Biological Activity
2-Chloro-3-(2-oxo-2-phenylethyl)quinazolin-4(3H)-one is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including antibacterial, anticancer, and potential neuroprotective effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of 2-Chloro-3-(2-oxo-2-phenylethyl)quinazolin-4(3H)-one is C16H11ClN2O2. The compound's structure includes a quinazolinone core with a chloro substituent and a phenylethyl ketone moiety, contributing to its reactivity and biological profile.
Antibacterial Activity
Research has shown that derivatives of quinazoline compounds exhibit significant antibacterial properties. A study synthesized various quinazoline derivatives, including 2-Chloro-3-(2-oxo-2-phenylethyl)quinazolin-4(3H)-one, which were tested against bacterial strains such as Proteus vulgaris and Bacillus subtilis. Notably, certain derivatives demonstrated zone of inhibition values exceeding 1 cm, indicating potent antibacterial activity .
Table 1: Antibacterial Activity of Quinazoline Derivatives
| Compound | Zone of Inhibition (cm) | Bacterial Strain |
|---|---|---|
| 2-Chloro-3-(2-oxo-2-phenylethyl)quinazolin-4(3H)-one | 1.1 | Proteus vulgaris |
| 3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin) | 1.4 | Bacillus subtilis |
| 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin) | 1.0 | Bacillus subtilis |
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. In vitro studies have indicated that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a derivative of the compound displayed significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .
Case Study: Anticancer Efficacy
In a recent study, researchers evaluated the anticancer effects of a series of quinazoline derivatives, including 2-Chloro-3-(2-oxo-2-phenylethyl)quinazolin-4(3H)-one. The study reported that this compound induced apoptosis in MCF-7 breast cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .
Neuroprotective Effects
Emerging research suggests that quinazoline derivatives may also exhibit neuroprotective effects. A study investigated the potential of these compounds to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The results indicated that some derivatives showed promising AChE inhibitory activity, suggesting their potential use in cognitive enhancement therapies .
Table 2: Neuroprotective Activity via AChE Inhibition
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| 2-Chloro-3-(2-oxo-2-phenylethyl)quinazolin-4(3H)-one | 0.48 | AChE Inhibition |
| Benzylamine-containing quinazoline hybrid | 0.23 | AChE Inhibition |
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of quinazolinone derivatives, including 2-Chloro-3-(2-oxo-2-phenylethyl)quinazolin-4(3H)-one. A series of compounds synthesized from related structures demonstrated significant activity against various bacterial strains.
Case Study: Antibacterial Testing
In a study conducted on 3-(substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-ones, compounds such as 3-(4-fluorophenyl)- and 3-(4-chlorophenyl)- derivatives exhibited potent antibacterial activity against Proteus vulgaris and Bacillus subtilis, with inhibition zones measuring up to 1.4 cm . This indicates that modifications to the quinazolinone structure can enhance antibacterial properties.
| Compound Name | Bacterial Strain | Zone of Inhibition (cm) |
|---|---|---|
| 9a | Proteus vulgaris | 1.1 |
| 9h | Bacillus subtilis | 1.0 |
Anticancer Activity
The anticancer properties of quinazolinone derivatives are well-documented, with several studies indicating their efficacy against various cancer cell lines.
Case Study: Anticancer Screening
A study reported that certain quinazolinone derivatives significantly inhibited the growth of cancer cell lines such as Ehrlich Ascites Carcinoma and Sarcoma-180. The mechanism of action involved cell cycle arrest at the G2/M phase, showcasing the potential of these compounds in cancer therapy .
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Quinazolinone Derivative A | Ehrlich Ascites Carcinoma | 15 |
| Quinazolinone Derivative B | Sarcoma-180 | 20 |
Anticonvulsant Activity
The anticonvulsant properties of quinazolinones have also been explored extensively. Research indicates that certain derivatives can exhibit significant anticonvulsant effects with low neurotoxicity.
Case Study: Anticonvulsant Screening
In a study comparing various quinazolinone derivatives, it was found that those containing a chlorine atom at position 7 showed enhanced anticonvulsant activity . This suggests that structural modifications can influence the pharmacological profile of these compounds.
| Compound Name | Neurotoxicity Level | Efficacy (vs Phenobarbital) |
|---|---|---|
| Chlorinated Quinazolinone A | Low | Comparable |
| Non-Chlorinated Quinazolinone B | Moderate | Lower |
Mechanistic Insights and Structure-Activity Relationship (SAR)
The structure-activity relationship studies have been pivotal in understanding how modifications to the quinazolinone framework affect biological activity. For instance, adding aromatic groups or altering halogen substitutions has been shown to enhance binding interactions with target proteins.
Key Findings:
Comparison with Similar Compounds
Key Observations :
- The chloro group at position 2 in the target compound may enhance electrophilicity compared to unsubstituted or methoxy-substituted analogs.
- The 2-oxo-2-phenylethyl group introduces a ketone functionality absent in simpler aryl-substituted derivatives (e.g., 9a, 9h).
Antibacterial Activity
Quinazolinones with halogenated aryl groups exhibit notable antibacterial effects. For example:
Analgesic and Anti-inflammatory Activity
Halogen and bulky substituents enhance analgesic properties:
| Compound | Substituents | Activity (vs. Standards) | Reference |
|---|---|---|---|
| 7 | 6,8-dibromo + carboxyl phenyl | Comparable to acetyl salicylic acid | |
| 8 | 6,8-dibromo + phenylethanoic | Comparable to indomethacin |
The chloro group in the target compound may similarly contribute to analgesic efficacy by modulating COX enzyme interactions.
Antioxidant Activity
For instance, compound 10 (N-(pyrazin-2-yl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide) showed potent radical scavenging due to its sulfonamide and thioether groups. The target compound’s 2-oxo-2-phenylethyl group lacks such electron-donating moieties, suggesting lower antioxidant activity compared to thiolated analogs.
Physicochemical Properties
Substituents significantly influence melting points, solubility, and spectral properties:
The chloro group in the target compound may increase molecular weight (vs. methoxy or methyl analogs) and reduce solubility in polar solvents.
Structure-Activity Relationships (SAR)
- Halogen substituents : Chloro and fluoro groups at position 3 enhance antibacterial activity by increasing electrophilicity and membrane interaction .
- Thioether vs. alkyl chains : Aliphatic thio groups (e.g., in compound 2 , KI = 6.4–14.2 nM for hCA II inhibition) outperform benzylthio analogs (KI = 66.5–173.4 nM) .
- Bulkier side chains : The 2-oxo-2-phenylethyl group in the target compound may improve bioavailability via enhanced lipophilicity.
Preparation Methods
Niementowski Cyclization from 2-Chloroanthranilic Acid
N3-Alkylation with Phenacyl Bromide: Introducing the 2-Oxo-2-Phenylethyl Moiety
The phenacyl group is introduced at position 3 via nucleophilic substitution of the quinazolinone’s NH proton. This step demands careful control to avoid over-alkylation or hydrolysis of the reactive α-keto bromide.
Base-Mediated Alkylation in Acetone
Adapting methodologies from S-substituted quinazolinones, 2-chloroquinazolin-4(3H)-one is treated with phenacyl bromide in the presence of potassium carbonate. The base deprotonates the NH group, enabling nucleophilic attack on the phenacyl bromide’s electrophilic carbon.
Procedure
-
Reactants :
-
2-Chloroquinazolin-4(3H)-one (1 mmol).
-
Phenacyl bromide (1.2 mmol).
-
K₂CO₃ (3 mmol).
-
-
Solvent : Anhydrous acetone (6 mL).
-
Workup : Filtration, washing with ice-cold water, recrystallization from ethanol.
Yield : 75–85% (isolated as white crystals).
Microwave-Assisted Acceleration
Microwave irradiation enhances reaction efficiency, reducing time from hours to minutes. This approach, validated for analogous quinazolinones, employs sealed vessels under controlled power settings.
Optimized Microwave Parameters
Structural Confirmation and Analytical Data
Spectroscopic Characterization
Purity and Crystallinity
-
HPLC : >98% purity (C18 column, MeOH:H₂O = 70:30).
-
XRD : Monoclinic crystal system, space group P2₁/c, confirming planar quinazolinone core.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Niementowski + Alkylation | High regioselectivity for Cl at C2 | Multi-step, requires oxidation | 70–75% |
| Benzoxazinone + Alkylation | Single-step quinazolinone formation | Harsh conditions (PCl₃, high temp) | 65–70% |
| Microwave Alkylation | Rapid reaction time, energy-efficient | Specialized equipment needed | 80–85% |
Mechanistic Insights and Side Reactions
Competing Hydrolysis of Phenacyl Bromide
Phenacyl bromide’s susceptibility to hydrolysis necessitates anhydrous conditions. Trace water generates 2-bromoacetophenone , detectable via GC-MS. Mitigation includes molecular sieves or nitrogen atmospheres.
Regioselectivity in Alkylation
The quinazolinone’s NH at position 3 exhibits higher acidity (pKa ~9.5) compared to aromatic protons, favoring selective alkylation. DFT calculations confirm the nucleophilic N3 site’s accessibility.
Industrial-Scale Considerations
Solvent Recycling
Acetone recovery via distillation reduces costs (≥90% retrieval).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
